Ethyl 5-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
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Overview
Description
ETHYL 5-(4-METHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(4-METHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. One common approach might include:
Nitration: Introduction of the nitro group to the benzene ring.
Amidation: Formation of the benzamide linkage.
Esterification: Conversion of the carboxylic acid group to an ethyl ester.
Morpholine Addition: Introduction of the morpholine ring through nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(4-METHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution.
Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or metal hydrides (e.g., palladium on carbon, lithium aluminum hydride).
Substitution: Strong nucleophiles (e.g., sodium methoxide) under basic conditions.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid, sodium hydroxide).
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted benzamides.
Hydrolysis: Formation of the corresponding carboxylic acid and ethanol.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ETHYL 5-(4-METHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If used in biochemical assays, it might interact with specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-(4-METHOXY-3-NITROBENZAMIDO)-2-(PIPERIDIN-4-YL)BENZOATE: Similar structure with a piperidine ring instead of a morpholine ring.
ETHYL 5-(4-METHOXY-3-NITROBENZAMIDO)-2-(PYRROLIDIN-4-YL)BENZOATE: Similar structure with a pyrrolidine ring.
Uniqueness
ETHYL 5-(4-METHOXY-3-NITROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity compared to similar compounds with different ring structures.
Properties
Molecular Formula |
C21H23N3O7 |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
ethyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H23N3O7/c1-3-31-21(26)16-13-15(5-6-17(16)23-8-10-30-11-9-23)22-20(25)14-4-7-19(29-2)18(12-14)24(27)28/h4-7,12-13H,3,8-11H2,1-2H3,(H,22,25) |
InChI Key |
BZRMMBPQTKBWAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])N3CCOCC3 |
Origin of Product |
United States |
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